molecular formula C21H21ClN2O2 B10984448 3-(4-Chlorophenyl)-N-(4-hydroxyphenethyl)-3-(1H-pyrrol-1-YL)propanamide

3-(4-Chlorophenyl)-N-(4-hydroxyphenethyl)-3-(1H-pyrrol-1-YL)propanamide

Cat. No.: B10984448
M. Wt: 368.9 g/mol
InChI Key: JIYUFIFOYOOVNU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-N-(4-hydroxyphenethyl)-3-(1H-pyrrol-1-YL)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with a chlorophenyl group, a hydroxyphenethyl group, and a pyrrole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-N-(4-hydroxyphenethyl)-3-(1H-pyrrol-1-YL)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Amide Bond: This can be achieved by reacting an appropriate acid chloride with an amine under basic conditions.

    Introduction of the Pyrrole Ring: This step might involve the cyclization of a suitable precursor.

    Substitution Reactions: Introducing the chlorophenyl and hydroxyphenethyl groups through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenethyl group can undergo oxidation to form quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

    Pharmacological Research: Studied for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-N-(4-hydroxyphenethyl)-3-(1H-pyrrol-1-YL)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C21H21ClN2O2/c22-18-7-5-17(6-8-18)20(24-13-1-2-14-24)15-21(26)23-12-11-16-3-9-19(25)10-4-16/h1-10,13-14,20,25H,11-12,15H2,(H,23,26)

InChI Key

JIYUFIFOYOOVNU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(CC(=O)NCCC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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